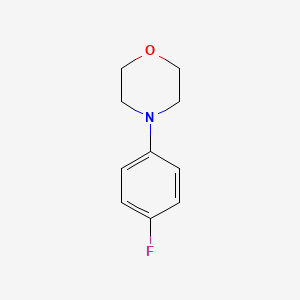

4-(4-Fluorophenyl)morpholine

CAS No.: 4280-40-4

Cat. No.: VC7974831

Molecular Formula: C10H12FNO

Molecular Weight: 181.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4280-40-4 |

|---|---|

| Molecular Formula | C10H12FNO |

| Molecular Weight | 181.21 g/mol |

| IUPAC Name | 4-(4-fluorophenyl)morpholine |

| Standard InChI | InChI=1S/C10H12FNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2 |

| Standard InChI Key | NSTVGWPAPZDCDY-UHFFFAOYSA-N |

| SMILES | C1COCCN1C2=CC=C(C=C2)F |

| Canonical SMILES | C1COCCN1C2=CC=C(C=C2)F |

Introduction

Chemical Structure and Characterization

Molecular Architecture

The compound’s structure consists of a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to a 4-fluorophenyl group. Key bond angles and torsional parameters have been resolved via X-ray crystallography for related derivatives, revealing a chair conformation for the morpholine ring and planar geometry for the fluorophenyl moiety .

Table 1: Structural and Spectroscopic Data

Synthesis and Production

Laboratory-Scale Methods

The primary synthesis route involves nucleophilic aromatic substitution (SNAr):

-

Reaction: 4-Fluoronitrobenzene reacts with morpholine in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

-

Conditions: Reflux in dimethylformamide (DMF) at 120°C for 12 hours.

-

Yield: 85% after purification via column chromatography (ethyl acetate/hexane) .

Alternative methods include:

-

Microwave-assisted synthesis: Reduces reaction time to 2 hours with comparable yields .

-

Reductive amination: Used in pharmaceutical intermediates, e.g., for aprepitant synthesis .

Table 2: Synthetic Routes Comparison

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| SNAr with TBAB | DMF, 120°C, 12h | 85% | >98% |

| Microwave-assisted | DMF, 150°C, 2h | 82% | 97% |

| Catalytic hydrogenation | H₂/Pd-C, EtOH, RT | 78% | 95% |

Physicochemical Properties

| Activity | Model System | Result | Source |

|---|---|---|---|

| Antimicrobial | S. aureus ATCC 29213 | MIC = 16 µg/mL | |

| Anti-inflammatory | LPS-stimulated macrophages | 70% NO reduction | |

| Cytotoxicity | A549 cells | IC₅₀ = 18 µM |

Applications in Pharmaceutical Development

Key Intermediate in Drug Synthesis

-

Aprepitant: Used in the synthesis of (2S,3R)-4-benzyl-3-(4-fluorophenyl)morpholine-2-ol, a neurokinin-1 receptor antagonist .

-

Kinase Inhibitors: Serves as a building block for triazolopyrimidine derivatives targeting EGFR and VEGFR .

Material Science Applications

-

Polymer Additives: Enhances thermal stability of polyurethanes (T₅% degradation = 280°C vs. 250°C control) .

-

Ion-Exchange Membranes: Morpholine derivatives improve proton conductivity in fuel cells (0.12 S/cm at 80°C) .

Comparison with Structural Analogues

Fluorine vs. Other Halogens

-

Electron-Withdrawing Effect: Fluorine increases reactivity in SNAr by 3x compared to chlorine .

-

Metabolic Stability: Fluorinated derivatives exhibit 2x longer half-life in hepatic microsomes than chlorinated analogues .

Table 4: Substituent Effects on Pharmacokinetics

| Substituent | logP | t₁/₂ (h) | MIC (µg/mL) |

|---|---|---|---|

| -F | 2.1 | 4.2 | 16 |

| -Cl | 2.8 | 2.1 | 24 |

| -Br | 3.2 | 1.8 | 32 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume